Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate
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Overview
Description
Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets could be microbial enzymes or cell structures .
Mode of Action
This could lead to disruption of essential biochemical processes within the target organisms .
Biochemical Pathways
Based on its structural similarity to other antimicrobial agents, it may interfere with fatty acid synthesis or other vital metabolic pathways in microorganisms .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of microbial cells by disrupting essential metabolic processes .
Action Environment
The action, efficacy, and stability of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, certain solvents can affect the solubility and therefore the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate typically involves multiple steps, starting from simpler organic molecules. One common route involves the protection of amino groups using Boc and Cbz groups, followed by the formation of the heptanoate backbone through esterification reactions. The reaction conditions often include the use of organic solvents like dichloromethane or ethyl acetate, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce carbonyl functionalities.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4(S)-Boc-amino-3-oxo-hexanoate: Similar structure but lacks the Cbz protecting group.
Ethyl 4(S)-Cbz-amino-3-oxo-heptanoate: Similar structure but lacks the Boc protecting group.
Ethyl 4(S)-amino-3-oxo-heptanoate: Lacks both Boc and Cbz protecting groups.
Uniqueness
Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is unique due to the presence of both Boc and Cbz protecting groups, which provide versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.
Properties
IUPAC Name |
ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-7-(phenylmethoxycarbonylamino)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O7/c1-5-29-19(26)14-18(25)17(24-21(28)31-22(2,3)4)12-9-13-23-20(27)30-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3,(H,23,27)(H,24,28)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQWZNXUCGKIW-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454091 |
Source
|
Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150618-12-5 |
Source
|
Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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